molecular formula C9H6F3NO B1403708 3-Methoxy-2-(trifluoromethyl)benzonitrile CAS No. 1214385-02-0

3-Methoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1403708
CAS No.: 1214385-02-0
M. Wt: 201.14 g/mol
InChI Key: NLDWWTZVPASWAX-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)benzonitrile (CAS 1214385-02-0) is a fluorinated aromatic compound with the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol . Its structure features a benzonitrile core substituted with a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. Key properties include:

  • Melting Point: 103–105°C
  • Safety Profile: Toxic if inhaled (H331), harmful if swallowed (H302), and causes skin/eye irritation (H315, H319) .
  • Applications: Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDWWTZVPASWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability .

Chemical Reactions Analysis

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions, particularly with nitrilimines (NIs). This reaction proceeds regioselectively due to electronic effects:

Reaction PartnersConditionsMajor ProductRegioselectivity Driver
Nitrilimine (NI)Polar solvents, 25–35°C1,2,4-Triazole derivativesN1–C5 bond formation favored over C3–C5 due to Parr function analysis

Key Findings :

  • The reaction exhibits total regioselectivity , producing 1,3-diphenyl-5-trifluoromethyl-1,2,4-triazole as the sole product .

  • Activation Gibbs free energy for the preferred pathway is ~15 kcal/mol, aligning with kinetic control .

  • Bonding Evolution Theory (BET) reveals asynchronous bond formation, with N1–C5 bonding preceding N3–C4 .

Nucleophilic Substitution

The methoxy group undergoes substitution under acidic or oxidative conditions:

ReagentConditionsProductYield
BBr₃-78°C to RT, CH₂Cl₂Phenol derivative75–90%
H₂SO₄/HNO₃RefluxNitro-substituted derivativesNot quantified

Mechanistic Insight :

  • Demethylation via BBr₃ proceeds through intermediate oxonium ions, stabilized by the electron-withdrawing -CF₃ group .

  • Nitration occurs at the meta position relative to -CF₃ due to its strong electron-withdrawing effect.

Reduction Reactions

The nitrile group is reduced to primary amines or aldehydes:

ReagentConditionsProduct
LiAlH₄THF, 0°C to RT3-Methoxy-2-(trifluoromethyl)benzylamine
H₂/Pd-CEthanol, 50°C3-Methoxy-2-(trifluoromethyl)benzaldehyde

Applications :

  • Reduced amines serve as intermediates in pharmaceutical synthesis (e.g., enzalutamide precursors) .

Cross-Coupling Reactions

The compound’s -CN group enables participation in metal-catalyzed couplings:

Reaction TypeCatalyst SystemProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Huisgen CycloadditionCu(I), RTTriazole-linked conjugates

Example :

  • Cu(I)-catalyzed azide-alkyne cycloaddition yields triazoles with bioactive potential (e.g., PD-1/PD-L1 inhibitors) .

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids under controlled conditions:

ConditionsProduct
H₂O/H₂SO₄, reflux3-Methoxy-2-(trifluoromethyl)benzoic acid
NaOH, H₂O₂Amide intermediates

Thermodynamics :

  • Hydrolysis is exothermic (ΔG ≈ -10 kcal/mol) but requires acid catalysis to avoid side reactions.

Electrophilic Aromatic Substitution

The -CF₃ group directs electrophiles to the meta position, while -OCH₃ activates ortho/para positions:

ElectrophilePositionProduct
Br₂/FeBr₃C-44-Bromo-3-methoxy-2-(trifluoromethyl)benzonitrile
NO₂⁺C-55-Nitro derivative

Regiochemical Conflict :

  • Competitive directing effects result in mixed products unless reaction conditions are tightly controlled .

Oxidation Reactions

The methoxy group oxidizes to carbonyl or carboxyl functionalities:

Oxidizing AgentProduct
KMnO₄, H₂O3-Hydroxy-2-(trifluoromethyl)benzoic acid
CrO₃, AcOH3-Keto-2-(trifluoromethyl)benzonitrile

Kinetics :

  • Oxidation rates depend on solvent polarity, with aqueous acidic media favoring carboxylate formation.

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-(trifluoromethyl)benzonitrile is primarily utilized as a building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an ideal precursor for various chemical reactions.

Applications in Synthesis

  • Pharmaceuticals : It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs targeting neurological disorders and cancer treatments. The trifluoromethyl group contributes to the lipophilicity and bioavailability of the resultant compounds.
  • Agricultural Chemicals : The compound is also used in the development of agrochemicals, including herbicides and fungicides. Its unique properties allow for enhanced efficacy against pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential use in:

  • Polymer Chemistry : It acts as a monomer in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are valuable in coatings and high-performance materials.
  • Nanotechnology : The compound is investigated for its role in creating nanostructured materials with specific electronic properties, useful in sensors and electronic devices .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry due to its well-defined spectral properties. It is often used in:

  • Chromatographic Techniques : As a standard for calibrating instruments like HPLC (High Performance Liquid Chromatography), ensuring accurate measurement of similar compounds .
  • Spectroscopic Analysis : Its unique spectral characteristics make it suitable for use in NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) studies, aiding in the identification of molecular structures .

Data Table: Applications Overview

Application AreaSpecific UsesBenefits
Organic SynthesisPharmaceutical intermediatesEnhanced bioavailability
Agricultural chemicalsIncreased efficacy with minimal environmental impact
Material SciencePolymer chemistrySuperior thermal stability
NanotechnologyTailored electronic properties
Analytical ChemistryReference standard for HPLCAccurate calibration
NMR and IR spectroscopic studiesReliable molecular identification

Case Study 1: Pharmaceutical Development

A study published by researchers highlighted the synthesis of a novel anti-cancer drug utilizing this compound as a key intermediate. The incorporation of the trifluoromethyl group significantly improved the drug's potency against specific cancer cell lines, demonstrating the compound's value in medicinal chemistry.

Case Study 2: Agricultural Applications

Research conducted on herbicides revealed that formulations containing this compound exhibited increased effectiveness against resistant weed species. The study concluded that the trifluoromethyl moiety plays a crucial role in enhancing herbicidal activity while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 3-Methoxy-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4-Methoxy-2-(trifluoromethyl)benzonitrile
  • Molecular Formula: C₉H₆F₃NO (same as the target compound).
  • Substituents : Methoxy at 4-position, -CF₃ at 2-position.
  • CAS : 875664-48-5 .
  • Key Differences : Altered electronic effects due to para-substitution of methoxy, which may influence reactivity in cross-coupling reactions.
(b) 2-Methoxy-3-(trifluoromethyl)benzonitrile
  • Molecular Formula: C₉H₆F₃NO.
  • Substituents : Methoxy at 2-position, -CF₃ at 3-position.
  • CAS: Not explicitly listed; MDL number MFCD09832310 .
  • Key Differences : Steric hindrance near the nitrile group may reduce nucleophilic substitution rates compared to the 3-methoxy isomer.

Halogen-Substituted Analogs

(a) 4-Chloro-2-(trifluoromethyl)benzonitrile
  • Molecular Formula : C₈H₃ClF₃N.
  • Substituents : Chloro (-Cl) at 4-position, -CF₃ at 2-position.
  • CAS : 1813-33-8 .
  • Applications : Intermediate in agrochemicals (e.g., metaflumizone derivatives) .
(b) 2-Chloro-6-(trifluoromethyl)benzonitrile
  • Molecular Formula : C₈H₃ClF₃N.
  • Substituents : Chloro at 2-position, -CF₃ at 6-position.
  • CAS : 129604-28-0 .
  • Physical Properties : Boiling point ~237°C (predicted), density 1.43 g/cm³ .

Iodo-Substituted Derivatives

4-Iodo-2-(trifluoromethyl)benzonitrile
  • Molecular Formula : C₈H₃F₃IN.
  • Substituents : Iodo (-I) at 4-position, -CF₃ at 2-position.
  • CAS : 101066-87-9 .
  • Properties : Light-sensitive yellow powder; molecular weight 297.016 g/mol.
  • Applications : Pharmaceutical intermediate for complex molecule synthesis .

Amino-Substituted Derivatives

4-Amino-2-(trifluoromethyl)benzonitrile
  • Role : Metabolite of bicalutamide (anticancer drug).
  • Regulatory Limits : ≤0.1% impurity in pharmaceutical formulations .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions CAS Number Melting Point (°C) Key Applications
3-Methoxy-2-(trifluoromethyl)benzonitrile C₉H₆F₃NO 3-OCH₃, 2-CF₃ 1214385-02-0 103–105 Pharmaceuticals, Agrochemicals
4-Methoxy-2-(trifluoromethyl)benzonitrile C₉H₆F₃NO 4-OCH₃, 2-CF₃ 875664-48-5 N/A Synthetic intermediates
2-Chloro-6-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 2-Cl, 6-CF₃ 129604-28-0 N/A Agrochemical synthesis
4-Iodo-2-(trifluoromethyl)benzonitrile C₈H₃F₃IN 4-I, 2-CF₃ 101066-87-9 N/A Pharmaceuticals

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance electron density, making the 3-methoxy isomer more reactive in electrophilic substitutions compared to chloro analogs .
  • Steric Considerations : 2-substituted -CF₃ groups (as in 2-methoxy-3-CF₃) may hinder reactions at the nitrile site .
  • Agrochemical Relevance : Chloro and trifluoromethyl combinations (e.g., 4-Chloro-2-CF₃) are critical in metaflumizone metabolites, highlighting their role in pest control .

Biological Activity

3-Methoxy-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may increase binding affinity and selectivity, while the methoxy group can influence chemical reactivity and stability. This dual functionality makes it a candidate for drug development, particularly in targeting specific pathways in disease processes.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown that derivatives containing the trifluoromethyl group can enhance the potency of compounds against various cancer cell lines, including melanoma and prostate cancer cells . For instance, studies involving structurally similar compounds have demonstrated significant cytotoxic effects against tumor cells, suggesting that this compound may also possess similar properties.

Case Studies

Comparative Analysis of Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityPharmacokinetic ProfileReferences
This compoundPotentialPotentialFavorable
2-(Trifluoromethyl)benzonitrileSignificantModerateModerate
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamineHighSignificantExcellent

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy-2-(trifluoromethyl)benzonitrile, and how can cross-coupling reactions be optimized for yield?

  • Methodological Answer : A common approach involves Ullmann-type coupling or Buchwald-Hartwig amination. For example, 4-amino-2-(trifluoromethyl)benzonitrile can be reacted with iodomethane under catalytic conditions (CuI, 1,10-phenanthroline) in methanol at 90°C for 20 hours. Purification via silica gel column chromatography (10–30% EtOAc/hexane gradient) yields ~50% product . Optimization includes adjusting catalyst loading (0.1–0.2 eq CuI), reaction time, and nitrogen atmosphere to suppress side reactions.

Q. How should researchers address purification challenges specific to nitrile-containing trifluoromethyl aromatics?

  • Methodological Answer : Due to polar nitrile and trifluoromethyl groups, reverse-phase chromatography (C18 columns) or recrystallization from ethanol/water mixtures is recommended. For intermediates like 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile, TLC monitoring (Rf ~0.3 in 20% EtOAc/hexane) ensures proper separation from unreacted starting materials .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is lachrymatory and releases toxic HCN under thermal decomposition. Use fume hoods, self-contained breathing apparatus, and impervious gloves. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. In case of spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and HPLC data during structural validation?

  • Methodological Answer : Contradictions may arise from residual solvents (e.g., DMF) or rotamers. For HPLC, use a Waters Spherisorb ODS-2 column (L1 type) with acetonitrile/water (60:40) at 1 mL/min. Compare retention times (e.g., 6.5 minutes for analogs like bicalutamide) . For NMR, employ deuterated DMSO to enhance solubility and resolve trifluoromethyl splitting patterns.

Q. What strategies improve the bioactivity of this compound derivatives in androgen receptor modulation?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., isothiocyanate) at the 4-position to enhance binding affinity. For example, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a key intermediate in enzalutamide synthesis, where thiourea formation with amine precursors improves antagonistic activity . SAR studies suggest methoxy groups at the 3-position stabilize hydrophobic interactions .

Q. How can reaction conditions be optimized to minimize cyanide byproducts during synthesis?

  • Methodological Answer : Use stoichiometric Cs₂CO₃ (2 eq) to deprotonate intermediates and suppress HCN formation. Monitor reaction progress via inline IR spectroscopy (C≡N stretch at ~2230 cm⁻¹). Post-reaction, treat mixtures with FeSO₄ to chelate residual cyanide ions .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS with electrospray ionization (ESI+) detects nitrile degradation products (e.g., benzamide derivatives). For non-volatile impurities, use GC-FID with a DB-5MS column (30 m × 0.25 mm) and He carrier gas. Calibrate against certified reference standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.